4-fluoro-3-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F4N2O2S2 and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Research has shown that derivatives of celecoxib, which may share structural similarities with the mentioned compound, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds were found to exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. This suggests a potential for the development of therapeutic agents for inflammation and pain management (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy Applications
Another study explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated excellent properties as photosensitizers for photodynamic therapy (PDT), showcasing high singlet oxygen quantum yield and good fluorescence properties. This indicates their potential use as Type II photosensitizers in cancer treatment through PDT (M. Pişkin et al., 2020).
Antimicrobial Applications
Compounds containing the benzenesulfonamide moiety have also been investigated for their UV protection and antimicrobial properties, particularly in the context of cotton fabric treatment. These studies revealed that treated fabric samples exhibited effective UV protection and antibacterial properties, suggesting applications in enhancing the functional attributes of textiles (H. Mohamed et al., 2020).
Anticancer and Enzyme Inhibition
Further research into benzenesulfonamide derivatives has explored their anticancer properties and ability to inhibit certain enzymes, such as carbonic anhydrase, which is a target for tumor-specific therapy. Some compounds in this category have shown interesting cytotoxic activities and strong inhibition against human cytosolic isoforms of carbonic anhydrase, highlighting their potential in cancer treatment and enzyme inhibition strategies (H. Gul et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 plays a crucial role in necroptosis, a form of programmed cell death . Necroptosis is involved in various diseases, including inflammatory, infectious, and degenerative diseases .
Mode of Action
This compound acts as a potent inhibitor of necroptosis by targeting RIPK3 . It blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This inhibition prevents the downstream signaling that would normally lead to cell death.
Biochemical Pathways
The compound’s action on RIPK3 affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the swelling of organelles and the cell membrane’s rupture . By inhibiting RIPK3, the compound prevents the formation of the necrosome, a complex that drives necroptosis .
Pharmacokinetics
For instance, one study found that a related compound had an oral bioavailability of 25.2% in rats .
Result of Action
The inhibition of RIPK3 by this compound leads to a significant reduction in necroptosis, thereby preventing cell death . In a tumor necrosis factor-induced systemic inflammatory response syndrome model, it significantly protected mice from hypothermia and death .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2S2/c1-12-10-16(6-7-17(12)20)29(26,27)24-9-8-15-11-28-18(25-15)13-2-4-14(5-3-13)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAXQWZUVXBPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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